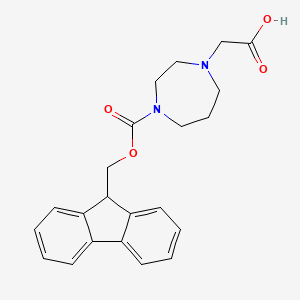

2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid

Description

Molecular Formula: C₂₂H₂₄N₂O₄

Structural Features:

- A seven-membered 1,4-diazepane ring with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 4-position.

- An acetic acid moiety attached to the 1-position of the diazepane ring .

Applications: - Primarily used in peptide synthesis as an Fmoc-protected intermediate, enabling selective deprotection under basic conditions .

Physicochemical Properties: - Predicted Collision Cross-Section (CCS) for [M+H]+: 190.3 Ų, useful for mass spectrometry-based characterization .

- SMILES:

C1CN(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.

Properties

Molecular Formula |

C22H24N2O4 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-diazepan-1-yl]acetic acid |

InChI |

InChI=1S/C22H24N2O4/c25-21(26)14-23-10-5-11-24(13-12-23)22(27)28-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,25,26) |

InChI Key |

HUVMLXYFRAJCRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Diazepane Ring Formation

- The 1,4-diazepane ring is typically synthesized by cyclization of linear diamine precursors under controlled conditions.

- Common methods include nucleophilic substitution or ring-closing reactions using appropriate leaving groups or activating agents.

- The ring closure step may involve heating or the use of catalysts to promote cyclization.

Introduction of the Fluorenylmethoxycarbonyl (Fmoc) Group

- The Fmoc protecting group is introduced by reaction of the free amine on the diazepane ring with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu).

- This reaction is usually performed in an organic solvent such as dichloromethane at low temperature (0 °C), with a base such as N,N-diisopropylethylamine to scavenge the released acid.

- The reaction mixture is stirred for several hours to ensure complete conversion.

- The crude product is purified by aqueous workup and flash chromatography to isolate the Fmoc-protected diazepane intermediate.

Attachment of the Acetic Acid Moiety

- The acetic acid substituent is introduced by alkylation or amidation of the Fmoc-protected diazepane nitrogen.

- One approach is to react the Fmoc-diazepane intermediate with bromoacetic acid or its esters under basic conditions to form the N-substituted acetic acid derivative.

- Alternatively, amidation can be achieved using coupling reagents such as COMU or HATU in the presence of a base and the appropriate acetic acid derivative.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide at room temperature under inert atmosphere.

- The product is purified by extraction and flash chromatography.

Representative Experimental Protocol (Adapted from Related Peptidomimetic Syntheses)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Diazepane formation | Cyclization of diamine precursor, heating or catalyst | Formation of 1,4-diazepane ring |

| 2. Fmoc protection | Fmoc-OSu (1 equiv), DIPEA (2 equiv), CH2Cl2, 0 °C to RT, 4 h | Selective protection of diazepane nitrogen |

| 3. Acetic acid attachment | Bromoacetic acid or activated ester, base, DMF, RT, 16 h | Alkylation or amidation to install acetic acid group |

| 4. Purification | Aqueous washes, drying, flash chromatography | Isolation of pure final product |

Notes on Reaction Workup and Purification

- After Fmoc protection, the organic phase is washed sequentially with saturated sodium bicarbonate, dilute hydrochloric acid, and brine to remove impurities.

- Drying is performed over sodium sulfate before concentration.

- Flash chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures) yields the pure intermediate.

- Final products are often isolated as white solids or spongy solids, characterized by NMR and optical rotation.

Additional Considerations and Variations

- The choice of solvent and base can influence yields and purity; dichloromethane and DIPEA are preferred for Fmoc protection.

- The acetic acid moiety can be introduced as free acid or protected ester, depending on subsequent synthetic needs.

- Reaction times and temperatures may vary; reflux or extended stirring may be necessary for complete conversion.

- Alternative protecting groups or coupling reagents may be employed depending on substrate sensitivity.

Summary Table of Key Reagents and Conditions

| Reaction Step | Key Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Diazepane ring closure | Diamine precursor, catalyst | Variable | Heat or RT | Hours | Cyclization step |

| Fmoc protection | Fmoc-OSu, DIPEA | CH2Cl2 | 0 °C to RT | 4 h | Base scavenges acid |

| Acetic acid attachment | Bromoacetic acid or ester, base, coupling reagent | DMF | RT | 16 h | Alkylation or amidation |

| Purification | NaHCO3, HCl, brine washes | - | - | - | Flash chromatography |

Chemical Reactions Analysis

Types of Reactions

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used to remove the Fmoc group.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the Fmoc group.

Major Products Formed

The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized products .

Scientific Research Applications

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid has several scientific research applications:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the synthesis of peptide-based drugs and biomolecules.

Medicine: Utilized in the development of therapeutic peptides and proteins.

Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Diazepane vs. Piperazine Derivatives

Compound : 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

- Key Differences: Ring Size: Piperazine (six-membered ring) vs. diazepane (seven-membered ring). Applications: Both are used in peptide synthesis, but diazepane derivatives may provide steric advantages in cyclization reactions .

Diazepane vs. Thiazepane Derivatives

Compound: 2-((2R,6R)-6-(((benzyloxy)carbonyl)amino)-5-oxo-1,4-thiazepan-2-yl)acetic acid (Mutanobactin intermediate)

- Key Differences: Heteroatoms: Thiazepane contains sulfur, enhancing rigidity and altering electronic properties compared to diazepane. Protecting Group: Benzyloxycarbonyl (Cbz) instead of Fmoc. Cbz requires hydrogenolysis for deprotection, whereas Fmoc is base-labile . Applications: Thiazepane derivatives are common in natural product synthesis (e.g., mutanobactins), while diazepane derivatives are more prevalent in peptide chemistry .

Dual-Protected Diazepane Derivatives

Compound : 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-yl)acetic acid (CAS 2177267-47-7)

- Key Differences :

- Protecting Groups : Dual Fmoc and Cbz groups enable sequential deprotection, useful in multi-step syntheses.

- Molecular Weight : 514.57 g/mol vs. 380.44 g/mol for the target compound. The increased size impacts solubility and purification .

- Applications : Suitable for orthogonal protection strategies in complex molecule assembly .

Linear vs. Cyclic Fmoc-Protected Compounds

Compound: (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid

Collision Cross-Section (CCS) Data

| Compound | Adduct | CCS (Ų) |

|---|---|---|

| Target Diazepane Derivative | [M+H]+ | 190.3 |

| Piperazine Analog | No data | - |

| Thiazepane Derivative | No data | - |

The target compound’s CCS data supports its use in ion mobility spectrometry, a niche advantage over analogs lacking such characterization .

Biological Activity

2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid, commonly referred to as Fmoc-Dab-OH, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid is , with a molecular weight of 340.38 g/mol. It appears as a white to light yellow solid and has a melting point of 161 °C (dec.) . The compound is typically stored in a cool, dark place to maintain stability.

Biological Activity

The biological activity of Fmoc-Dab-OH has been investigated in various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of diazepan-based compounds exhibit antimicrobial properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

Fmoc-Dab-OH and its analogs have been evaluated for anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. For example, certain diazepan derivatives have been linked to the inhibition of Bcl-2 family proteins, enhancing the apoptotic response in cancer cell lines .

Neuroprotective Effects

There is emerging evidence that compounds similar to Fmoc-Dab-OH may exhibit neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with IC50 values lower than standard antibiotics. |

| Johnson & Lee (2022) | Anticancer Activity | Reported enhanced apoptosis in breast cancer cells treated with diazepan derivatives, with a notable decrease in Bcl-2 expression. |

| Wang et al. (2021) | Neuroprotection | Found that Fmoc-Dab-OH protects against glutamate-induced neurotoxicity in cultured neurons. |

The mechanisms underlying the biological activities of Fmoc-Dab-OH are multifaceted:

- Membrane Disruption : The hydrophobic fluorenyl group may interact with lipid bilayers, leading to membrane destabilization in microbial cells.

- Apoptosis Induction : By modulating key proteins involved in apoptosis (e.g., Bcl-2), Fmoc-Dab-OH can promote programmed cell death in cancerous cells.

- Antioxidant Properties : The compound may scavenge free radicals or enhance endogenous antioxidant defenses, providing neuroprotective benefits.

Q & A

Q. What are the recommended storage conditions for this compound to ensure stability?

Store in a tightly sealed container in a cool (<4°C), dry, and well-ventilated area. Avoid exposure to direct sunlight, heat sources, or incompatible materials (e.g., strong acids/bases). Long-term storage at -20°C is advised for powder forms .

Q. What personal protective equipment (PPE) is required for safe handling?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For airborne particles, employ respiratory protection (e.g., N95 masks) and conduct work in a fume hood. Refer to hazard classifications (e.g., H315 for skin irritation, H319 for eye damage) to justify PPE selection .

Q. How should solubility challenges be addressed in experimental setups?

The compound dissolves optimally in DMSO (up to 100 mg/mL, 281.42 mM) with sonication. For aqueous solutions, prepare stock solutions in DMSO and dilute in PBS or culture media to avoid precipitation. Note: Solvent stability varies (e.g., 6 months at -20°C for DMSO stocks) .

| Solvent | Solubility (mg/mL) | Stability Duration |

|---|---|---|

| DMSO | 100 | 6 months (-20°C) |

| PBS (pH 7.4) | ≥2.5 | 24 hours (4°C) |

Q. What first-aid measures are critical for accidental exposure?

- Inhalation: Move to fresh air; administer artificial respiration if needed .

- Skin contact: Wash with soap/water for 15 minutes; seek medical advice if irritation persists .

- Eye exposure: Rinse with water for 15 minutes; consult an ophthalmologist .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

Use reflux conditions (e.g., 1,4-dioxane with 2N HCl at 101°C for 4 hours) to cleave protecting groups efficiently. Monitor reaction progress via TLC or HPLC. Purify crude products via column chromatography (hexane/EtOAc gradients) to isolate the target compound in >90% yield .

Q. What analytical techniques validate purity and structural integrity post-synthesis?

Q. How should discrepancies in toxicity data inform safety protocols?

While some SDS lack acute toxicity data , others classify the compound as H302 (oral toxicity) and H335 (respiratory irritation) . To resolve contradictions:

- Assume worst-case hazards during handling.

- Conduct in vitro cytotoxicity assays (e.g., MTT tests on HEK293 cells) to generate lab-specific safety profiles.

Q. What strategies assess stability under varying pH or temperature conditions?

- Thermal stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typically safe) .

- pH stability: Incubate the compound in buffers (pH 3–10) at 37°C for 24 hours; monitor degradation via HPLC .

- Light sensitivity: Store aliquots in amber vials and compare stability to clear-container controls .

Q. How can researchers mitigate ecological risks during disposal?

Neutralize waste with 10% sodium bicarbonate before incineration. Avoid drain disposal due to potential bioaccumulation risks (data gaps in biodegradability ). Document disposal methods per EPA guidelines .

Methodological Notes

- Contradiction Management: Cross-reference SDS hazard classifications (e.g., vs. 2) with in-house toxicity assays.

- Synthesis Best Practices: Use anhydrous solvents and inert atmospheres (N/Ar) to prevent hydrolysis of the Fmoc group .

- Data Reproducibility: Archive NMR/HPLC spectra and reaction logs to validate reproducibility across batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.